2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of halogenated phenol and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including halogenation, condensation, and cyclization reactions. One common synthetic route starts with the halogenation of phenol to introduce bromine and chlorine atoms at specific positions. This is followed by a condensation reaction with 2-(3-iodophenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions to form the imine linkage. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A simpler analog with similar halogenation but lacking the benzoxazole moiety.
2-bromo-4-chloro-6-(4-methoxy-2-nitrostyryl)phenol: A related compound with different substituents on the phenol ring.
Uniqueness
2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of halogenated phenol and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11BrClIN2O2 |
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Molecular Weight |
553.6 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrClIN2O2/c21-16-8-13(22)6-12(19(16)26)10-24-15-4-5-18-17(9-15)25-20(27-18)11-2-1-3-14(23)7-11/h1-10,26H |
InChI Key |
WJTFWWVDZSVZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
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